tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
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Overview
Description
tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate: is a synthetic organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is characterized by its pale-yellow to yellow-brown liquid form and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate typically involves the reaction of tert-butyl 4-aminotetrahydrofuran-3-carboxylate with (1S)-1-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
- tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
- tert-butyl cis-4-[[(1R)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The cis configuration and the presence of the (1S)-1-phenylethyl group contribute to its distinct properties compared to similar compounds .
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-[[(1S)-1-phenylethyl]amino]oxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(13-8-6-5-7-9-13)18-15-11-20-10-14(15)16(19)21-17(2,3)4/h5-9,12,14-15,18H,10-11H2,1-4H3/t12-,14+,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWPFVRZMVMRHZ-CFVMTHIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCC2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2COC[C@H]2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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